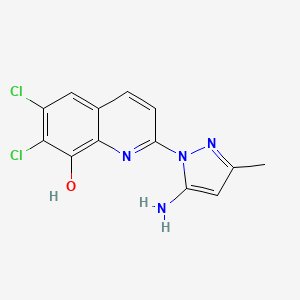

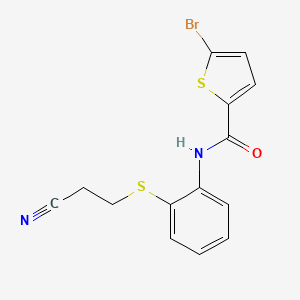

5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular formula of the compound is C14H11BrN2OS2 . Its average mass is 367.284 Da, and its monoisotopic mass is 365.949615 Da .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, undergo catalytic protodeboronation . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound is a yellow solid . Its melting point ranges from 163 °C to 166 °C . The 1H-NMR and 13C-NMR values provide detailed information about the compound’s structure .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of scientists as potential biologically active compounds. In the context of medicinal chemistry, this compound offers several exciting applications:

- Anticancer Properties : Some thiophene-based molecules exhibit promising anticancer effects . Researchers are exploring their potential as novel chemotherapeutic agents.

- Anti-Inflammatory Activity : Thiophene derivatives have demonstrated anti-inflammatory properties, which could be harnessed for drug development .

- Antimicrobial Agents : The compound’s structure may contribute to its antimicrobial activity, making it relevant for combating infections .

- Cardiovascular Health : Thiophene-containing compounds, including this one, have been investigated for their antihypertensive and anti-atherosclerotic effects .

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics and semiconductor materials:

- Organic Field-Effect Transistors (OFETs) : The thiophene ring system is integral to constructing efficient OFETs, which find applications in flexible displays and electronic devices .

- Organic Light-Emitting Diodes (OLEDs) : Researchers utilize thiophene-based compounds to fabricate OLEDs, enabling energy-efficient lighting and display technologies .

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, serve as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metal surfaces from corrosion makes them valuable in various applications.

Synthetic Methods and Heterocyclization

The synthesis of thiophene derivatives involves several key methods:

- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for obtaining thiophene derivatives. For instance, the Gewald reaction yields aminothiophene derivatives by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Antidiabetic Agents

The compound “2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene” is an antidiabetic agent. It contributes to the synthesis of Canagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes mellitus .

Electrochemical Reduction

2-Bromothiophene has been employed in electrochemical reduction studies. It participates in the reduction of various mono- and dihalothiophenes at carbon cathodes, demonstrating its electrochemical versatility .

Propriétés

IUPAC Name |

5-bromo-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS2/c15-13-7-6-12(20-13)14(18)17-10-4-1-2-5-11(10)19-9-3-8-16/h1-2,4-7H,3,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEOOSBBEKLBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Br)SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2511336.png)

![N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2511341.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2511343.png)

![2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2511351.png)

![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)